In Vivo Pharmacokinetic Impact of 5-Fluoro Substitution: 4-Fold Reduction in Rat Clearance
In a series of 1H-pyrazolo[3,4-b]pyridine-derived soluble guanylate cyclase (sGC) stimulators, the introduction of a fluorine atom at the 5-position of the core (as in compound 24, vericiguat) resulted in a 4-fold reduction in in vivo rat clearance compared to the non-fluorinated analog (compound 9). Specifically, the fluorinated derivative 24 exhibited a blood clearance (CLb) of 0.3 L/h/kg, whereas the non-fluorinated parent 9 had a CLb of 1.2 L/h/kg [1]. This significant PK improvement, achieved via the 5-fluoro substituent present in the target building block, was instrumental in enabling a once-daily dosing regimen for the final drug candidate.
| Evidence Dimension | In vivo clearance in rat |
|---|---|
| Target Compound Data | Compound 24 (vericiguat, derived from 5-fluoro-1H-pyrazolo[3,4-b]pyridine core): CLb = 0.3 L/h/kg |
| Comparator Or Baseline | Compound 9 (non-fluorinated analog): CLb = 1.2 L/h/kg |
| Quantified Difference | 4-fold reduction in clearance for the 5-fluoro substituted core |
| Conditions | Rat pharmacokinetic study, intravenous dosing |
Why This Matters
This class-level inference demonstrates that the 5-fluoro substitution pattern, which defines this building block, is a key structural feature for achieving low in vivo clearance in kinase inhibitor programs.
- [1] Follmann, M.; et al. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. J. Med. Chem. 2017, 60, 5146–5161. View Source
